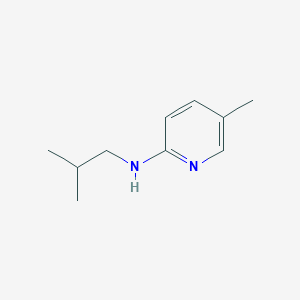

5-Methyl-N-(2-methylpropyl)pyridin-2-amine

Description

5-Methyl-N-(2-methylpropyl)pyridin-2-amine is a pyridine derivative featuring a methyl group at the 5-position of the pyridine ring and a 2-methylpropyl (isobutyl) substituent on the amine group at the 2-position. Its molecular formula is C₉H₁₄N₂, with a molecular weight of 150.22 g/mol, and it has a CAS registry number of 215509-45-8 . This compound is commercially available as a 95% pure product, primarily used in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

5-methyl-N-(2-methylpropyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)6-11-10-5-4-9(3)7-12-10/h4-5,7-8H,6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFZHFDOWJQUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30529855 | |

| Record name | 5-Methyl-N-(2-methylpropyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88260-12-2 | |

| Record name | 5-Methyl-N-(2-methylpropyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N-(2-methylpropyl)pyridin-2-amine typically involves the alkylation of 5-methyl-2-pyridinamine with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-N-(2-methylpropyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Methyl-N-(2-methylpropyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 5-methyl-N-(2-methylpropyl)pyridin-2-amine and analogous pyridin-2-amine derivatives:

| Compound Name | Substituents (Pyridine Position) | Amine Group | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| This compound | 5-methyl | N-(2-methylpropyl) | C₉H₁₄N₂ | 150.22 | 215509-45-8 |

| N-Isopropyl-5-nitropyridin-2-amine | 5-nitro | N-isopropyl | C₈H₁₀N₄O₂ | 194.20 | 26820-53-1 |

| N-Cyclohexyl-5-methylpyridin-2-amine | 5-methyl | N-cyclohexyl | C₁₂H₁₉N₂ | 191.30 | Not provided |

| 5-Nitro-N-[(2-nitrophenyl)methylideneamino]pyridin-2-amine | 5-nitro | N-(2-nitrophenyl methylidene) | C₁₂H₉N₅O₄ | 287.23 | 28058-16-4 |

Key Observations :

- Substituent Effects: The methyl group at the 5-position in the target compound and N-cyclohexyl-5-methylpyridin-2-amine enhances hydrophobicity compared to nitro-substituted analogs . Bulky substituents like cyclohexyl or 2-methylpropyl may sterically hinder interactions in biological systems or catalytic processes .

Physicochemical and Functional Differences

Hydrophobicity: The target compound’s isobutyl group and methyl-pyridine core suggest moderate hydrophobicity, likely higher than nitro-substituted analogs but lower than the cyclohexyl derivative . Nitro groups (e.g., in 5-nitro-N-[(2-nitrophenyl)methylideneamino]pyridin-2-amine) introduce strong electron-withdrawing effects, reducing solubility in non-polar solvents .

Hydrogen Bonding: Pyridin-2-amine derivatives with free amine groups (e.g., the target compound) can participate in hydrogen bonding, whereas compounds with bulky or conjugated substituents (e.g., 5-nitro-N-[(2-nitrophenyl)methylideneamino]pyridin-2-amine) may exhibit reduced H-bonding capacity .

Crystallinity :

- Crystal structure studies of related compounds (e.g., N-diphenylphosphanyl derivatives) reveal that substituents influence molecular packing. For instance, C–H⋯N interactions stabilize infinite chains in nitro-containing analogs, while alkyl groups may promote van der Waals-driven stacking .

Biological Activity

5-Methyl-N-(2-methylpropyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article summarizes the biological activities of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₁₃N₂

- Molecular Weight : 149.21 g/mol

- IUPAC Name : this compound

The presence of the pyridine ring contributes to its biological activity, as compounds with similar structures have been shown to exhibit diverse pharmacological properties.

1. Anticancer Activity

Research has indicated that pyridine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that modifications at the C-5 position of the pyridine ring can enhance the compound's potency against various cancer cell lines.

Table 1: Anticancer Potency of Pyridine Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 4.5 |

| Compound A | HepG2 | 3.2 |

| Compound B | A549 | 5.1 |

The IC₅₀ values indicate that this compound shows competitive potency compared to other derivatives, suggesting its potential as an anticancer agent .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that pyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Compound C | S. aureus | 25 µg/mL |

| Compound D | Pseudomonas aeruginosa | 30 µg/mL |

These results indicate that the compound has promising antimicrobial activity, making it a candidate for further development in treating bacterial infections .

3. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that certain pyridine derivatives can inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity Comparison

| Compound | Inhibition % (at 100 µM) |

|---|---|

| This compound | 45% |

| Indomethacin (control) | 50% |

While the anti-inflammatory effect is slightly lower than that of indomethacin, it still demonstrates significant potential for therapeutic applications .

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyridine derivatives:

- Case Study on Anticancer Effects : A study involving various pyridine derivatives showed that those with longer alkyl chains at the nitrogen position exhibited enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited in drug design .

- Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of E. coli and S. aureus, with further studies indicating a mechanism involving disruption of bacterial cell wall synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.